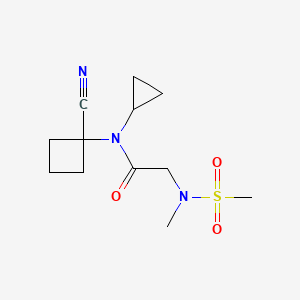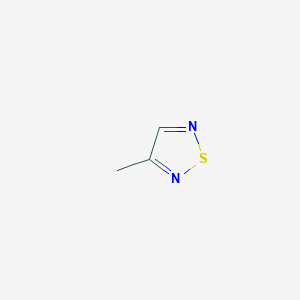![molecular formula C15H22N2O3 B2762218 4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid CAS No. 1009260-27-8](/img/structure/B2762218.png)
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid is a synthetic organic compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . It is also known by its IUPAC name, N-{[(4-methylbenzyl)amino]carbonyl}leucine . This compound is characterized by its complex structure, which includes a leucine backbone modified with a 4-methylphenyl group and a carbamoyl group.
Métodos De Preparación
The synthesis of 4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid typically involves multiple steps, starting with the preparation of the leucine derivative. The synthetic route may include the following steps:
Protection of the amino group: The amino group of leucine is protected using a suitable protecting group to prevent unwanted reactions.
Formation of the carbamoyl group: The protected leucine is then reacted with 4-methylbenzyl isocyanate to form the carbamoyl group.
Deprotection: The protecting group is removed to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Análisis De Reacciones Químicas
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The 4-methylphenyl group may enhance binding affinity through hydrophobic interactions .
Comparación Con Compuestos Similares
Similar compounds to 4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid include:
N-{[(4-methylphenyl)methyl]carbamoyl}glycine: This compound has a similar structure but with a glycine backbone instead of leucine.
N-{[(4-methylphenyl)methyl]carbamoyl}alanine: This compound has an alanine backbone, making it less bulky compared to the leucine derivative.
N-{[(4-methylphenyl)methyl]carbamoyl}valine: This compound has a valine backbone, which introduces additional steric hindrance.
The uniqueness of this compound lies in its specific combination of functional groups and the leucine backbone, which may confer distinct biological and chemical properties.
Propiedades
IUPAC Name |
4-methyl-2-[(4-methylphenyl)methylcarbamoylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-13(14(18)19)17-15(20)16-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOIVAYOFFVRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2762142.png)
![2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B2762143.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2762144.png)


![N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2762148.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2762150.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2762153.png)

![1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2762157.png)

